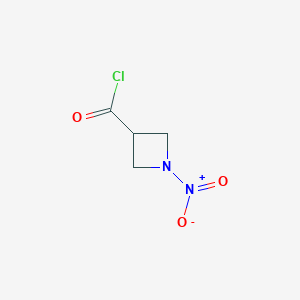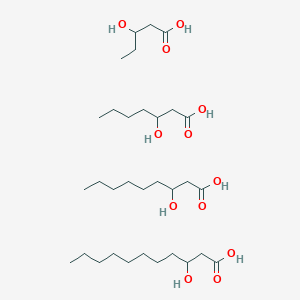
Poly(3-hydroxyvalerate)-(3-hydroxyheptanoate)-(3-hydroxynonanoate)-(3-hydroxyundecanoate) copolymer
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PHVHHNN is a copolymer composed of four different monomers, 3-hydroxyvalerate, 3-hydroxyheptanoate, 3-hydroxynonanoate, and 3-hydroxyundecanoate, which are produced by certain bacteria. The copolymer has a unique combination of properties, including biocompatibility, biodegradability, and mechanical strength, that make it an attractive material for various applications.
Mechanism Of Action
The mechanism of action of PHVHHNN is not well understood, but it is believed to be related to its biocompatibility and biodegradability. When PHVHHNN is implanted in the body, it is gradually degraded by enzymes and microorganisms, releasing the monomers that can be metabolized by the body. The degradation products are non-toxic and can be eliminated from the body through natural processes.
Biochemical And Physiological Effects
PHVHHNN has been shown to have minimal toxicity and immunogenicity, making it a safe material for biomedical applications. It has also been shown to promote cell growth and tissue regeneration, making it a promising material for tissue engineering. However, further studies are needed to fully understand the biochemical and physiological effects of PHVHHNN.
Advantages And Limitations For Lab Experiments
PHVHHNN has several advantages for lab experiments, including its biocompatibility, biodegradability, and mechanical strength. However, it also has some limitations, such as its high cost and limited availability. Moreover, its properties can vary depending on the synthesis method and culture conditions, making it difficult to compare results from different studies.
Future Directions
There are several future directions for PHVHHNN research, including the development of new synthesis methods to improve its properties and reduce its cost, the optimization of its use in tissue engineering and drug delivery, and the investigation of its environmental impact and biodegradability in different conditions. Moreover, PHVHHNN can be used as a template for the synthesis of other copolymers with different properties, opening up new possibilities for material science and engineering.
Conclusion:
In conclusion, PHVHHNN is a promising copolymer with unique properties that make it attractive for various applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and to optimize its use in different fields.
Synthesis Methods
PHVHHNN can be synthesized by culturing bacteria that produce the four monomers in a nutrient-rich medium. The copolymer is then extracted from the bacterial cells and purified using various techniques, such as solvent extraction and precipitation. The synthesis process can be optimized by adjusting the culture conditions, such as temperature, pH, and nutrient composition, to achieve a copolymer with desired properties.
Scientific Research Applications
PHVHHNN has been extensively studied for its potential applications in various fields. In the biomedical field, it has been used as a scaffold for tissue engineering, drug delivery, and wound healing due to its biocompatibility and biodegradability. In the environmental field, it has been used as a biodegradable plastic for packaging and agriculture due to its ability to degrade into harmless products. In the industrial field, it has been used as a coating material for corrosion protection due to its mechanical strength and chemical resistance.
properties
CAS RN |
134905-18-3 |
|---|---|
Product Name |
Poly(3-hydroxyvalerate)-(3-hydroxyheptanoate)-(3-hydroxynonanoate)-(3-hydroxyundecanoate) copolymer |
Molecular Formula |
C32H64O12 |
Molecular Weight |
640.8 g/mol |
IUPAC Name |
3-hydroxyheptanoic acid;3-hydroxynonanoic acid;3-hydroxypentanoic acid;3-hydroxyundecanoic acid |
InChI |
InChI=1S/C11H22O3.C9H18O3.C7H14O3.C5H10O3/c1-2-3-4-5-6-7-8-10(12)9-11(13)14;1-2-3-4-5-6-8(10)7-9(11)12;1-2-3-4-6(8)5-7(9)10;1-2-4(6)3-5(7)8/h10,12H,2-9H2,1H3,(H,13,14);8,10H,2-7H2,1H3,(H,11,12);6,8H,2-5H2,1H3,(H,9,10);4,6H,2-3H2,1H3,(H,7,8) |
InChI Key |
FZWINSMFZLCVSH-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC(CC(=O)O)O.CCCCCCC(CC(=O)O)O.CCCCC(CC(=O)O)O.CCC(CC(=O)O)O |
Canonical SMILES |
CCCCCCCCC(CC(=O)O)O.CCCCCCC(CC(=O)O)O.CCCCC(CC(=O)O)O.CCC(CC(=O)O)O |
synonyms |
3-HHHH copolymer poly(3-hydroxyvalerate)-(3-hydroxyheptanoate)-(3-hydroxynonanoate)-(3-hydroxyundecanoate) copolyme |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



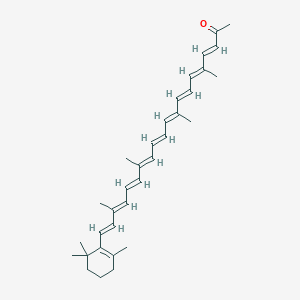
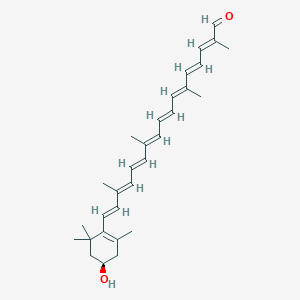
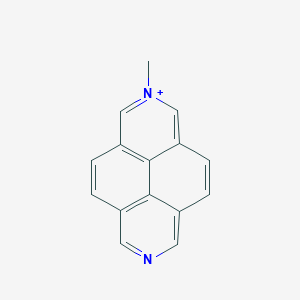
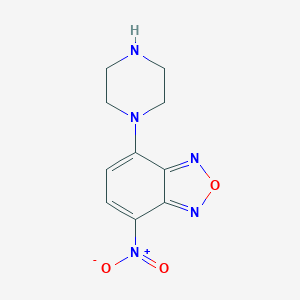
![3-Methyl-6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B162428.png)
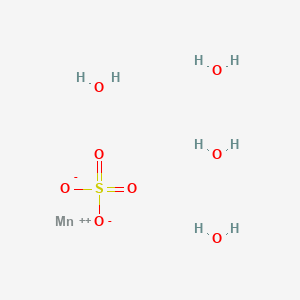
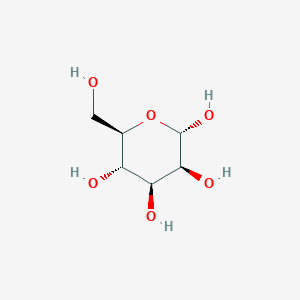
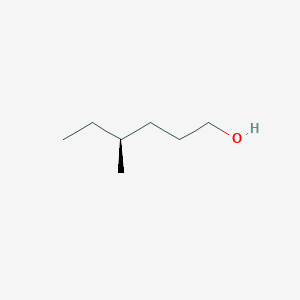
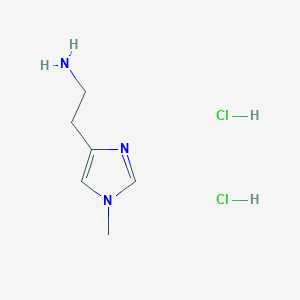
![2-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)propanoic acid](/img/structure/B162441.png)
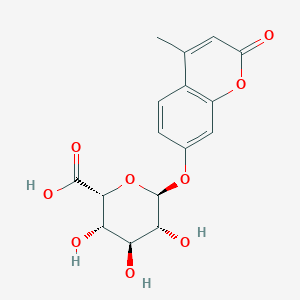
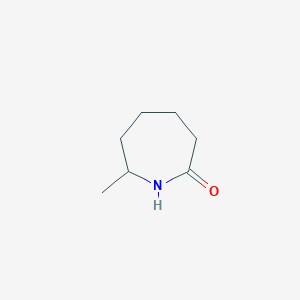
![1-(3,4-Dichlorophenyl)-2-[2-imino-3-[(2-methylphenyl)methyl]benzimidazol-1-yl]ethanol;hydrochloride](/img/structure/B162445.png)
